molecular formula C14H10BrN3O3S B2658060 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide CAS No. 1021036-28-1

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2658060
CAS No.: 1021036-28-1
M. Wt: 380.22
InChI Key: RIGNHUHURFJSNV-UHFFFAOYSA-N
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Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide (CAS 1021036-28-1) is a high-value heterocyclic compound with a molecular weight of 380.22 g/mol and the molecular formula C₁₄H₁₀BrN₃O₃S. It is built on a versatile 1,3,4-oxadiazole core, which is substituted at the 2-position with a 2-methoxybenzamide group and at the 5-position with a 5-bromothiophene moiety . This specific structure integrates both electron-donating and electron-withdrawing groups, a feature known to significantly influence the compound's physicochemical properties and its interactions in biological systems . This compound is provided exclusively for research applications and is a promising scaffold in medicinal chemistry and drug discovery. Its 1,3,4-oxadiazole core is widely recognized for its potential in developing novel therapeutic agents . Similar structural analogs have demonstrated considerable biological activities in scientific research, including antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli , as well as anticancer activity by inducing apoptosis in various cancer cell lines . The presence of the bromothiophene and oxadiazole rings suggests potential for enzyme inhibition and receptor modulation, although the exact molecular targets and pathways are subject to ongoing investigation . Disclaimer: This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. It is strictly prohibited to introduce this compound into the human or animal body.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3S/c1-20-9-5-3-2-4-8(9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGNHUHURFJSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves multiple steps:

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Scientific Research Applications

Antimicrobial Activity

Research on related oxadiazole derivatives indicates that they possess significant antimicrobial properties. Compounds with oxadiazole rings are known for their effectiveness against various pathogens, making them candidates for developing new antimicrobial agents.

Anticancer Potential

Bromothiophene-containing compounds have been explored for their anti-tumor activities. The integration of the oxadiazole ring may enhance these properties, suggesting that N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide could be investigated further for its anticancer potential .

Central Nervous System Applications

The benzamide group in this compound may facilitate interactions with central nervous system targets. Similar benzamide derivatives have shown promise in treating neurological disorders, indicating potential applications in CNS pharmacology.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

  • Synthesis of the Oxadiazole Ring : The initial step often involves forming the oxadiazole ring from appropriate precursors through condensation reactions.
  • Bromination of Thiophene : The thiophene moiety is brominated to introduce the bromine atom which enhances biological activity.
  • Formation of the Benzamide Group : The final step involves coupling the oxadiazole and thiophene components with a methoxybenzamide moiety through amide bond formation.

Each step requires optimization to achieve high yields and purity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1,3,4-Oxadiazol DerivativesContains oxadiazole ringDiverse biological activities
Bromothiophene CompoundsIncludes bromothiophene moietyKnown for anti-tumor properties
DimethoxybenzamidesFeatures dimethoxybenzoyl groupPotential CNS applications

This comparison highlights how the unique integration of structural elements in this compound may enhance its therapeutic profile compared to other compounds.

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Oxadiazole Derivatives with Varied Substituents

  • Compound 5k: 2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole Structural Difference: Replaces the 2-methoxybenzamide group with a 4-methoxyphenyl substituent. The methoxy group at the para position (vs. ortho in the target compound) alters steric and electronic profiles .
  • N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c): Structural Difference: Incorporates a pyridin-2-amine group instead of benzamide. Biological Relevance: Demonstrated anticancer activity against HOP-92 (non-small cell lung cancer), suggesting that nitrogen-containing substituents enhance selectivity .
  • G418-0047 (N-[(4-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-methoxybenzamide): Structural Difference: Features a 4-chlorophenyl group attached via a methyl bridge.

Thiadiazole and Thiazole Derivatives

  • 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate :
    • Structural Difference: Replaces the oxadiazole ring with a thiadiazole (sulfur instead of oxygen).
    • Physicochemical Impact: Thiadiazole derivatives exhibit distinct hydrogen-bonding patterns (e.g., N—H⋯N interactions) that stabilize crystal packing . Biological studies suggest thiadiazoles often show insecticidal and fungicidal activity .
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide :
    • Structural Difference: Thiazole core with chlorine and fluorine substituents.
    • Biological Relevance: Analogous to nitazoxanide, this compound inhibits PFOR enzyme activity in anaerobic organisms, highlighting the role of halogenation in antiparasitic activity .

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated thiophene ring and an oxadiazole moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrN3O3C_{15}H_{12}BrN_{3}O_{3} with a molecular weight of 410.2 g/mol. The structure includes:

ComponentDescription
Bromothiophene A five-membered aromatic ring containing sulfur and bromine, contributing to the compound's reactivity and biological activity.
Oxadiazole A five-membered ring containing two nitrogen atoms, known for its role in various biological activities.
Methoxybenzamide A benzamide derivative that enhances solubility and biological interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that compounds similar to this oxadiazole derivative possess significant anticancer properties. For example, a related compound was tested against various human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The results indicated that certain derivatives displayed IC50 values in the low micromolar range, suggesting potent antitumor activity.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been evaluated using standard methods such as broth microdilution tests against Gram-positive and Gram-negative bacteria. Preliminary findings suggest that this compound may inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cell proliferation and survival pathways.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to cytotoxic effects in cancer cells.

Case Studies and Research Findings

A notable study evaluated the cytotoxicity of various oxadiazole derivatives on cancer cell lines. The findings indicated that compounds with electron-withdrawing groups on the thiophene ring exhibited enhanced activity against cancer cells while maintaining lower toxicity towards normal fibroblast cells.

CompoundCell LineIC50 (μM)Remarks
Compound AA5492.12 ± 0.21High activity
Compound BHCC8275.13 ± 0.97Moderate activity
Compound CMRC-53.11 ± 0.26Cytotoxicity observed

Q & A

Q. What are the common synthetic routes for preparing N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Intermediate Preparation : Brominated aromatic acids (e.g., 5-bromo-2-methoxybenzoic acid) are synthesized via nucleophilic substitution. For example, 5-bromo-salicylic acid reacts with iodomethane and K₂CO₃ under reflux to introduce the methoxy group .

Oxadiazole Formation : Cyclization of thiosemicarbazides or hydrazides with carboxylic acid derivatives using dehydrating agents like POCl₃ or PCl₅.

Coupling Reactions : The oxadiazole intermediate is coupled with bromothiophene derivatives via Suzuki-Miyaura or Ullmann-type reactions.
Key parameters include solvent choice (THF, DMF), temperature (80–120°C), and catalysts (Pd for cross-coupling). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction (SCXRD) : Determines bond lengths, angles, and packing arrangements. For example, monoclinic systems (space group C2/c) with hydrogen bonding (N–H···N/O) are common in oxadiazole derivatives .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Methoxy protons appear at δ ~3.8–4.0 ppm; aromatic protons in bromothiophene resonate at δ ~7.0–7.5 ppm.
  • IR Spectroscopy : Confirms amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .

Q. What in vitro biological assays are used to evaluate its bioactivity?

  • Methodological Answer :
  • Antibacterial Screening :
  • Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. DMSO is a common solvent control .
  • Biofilm Inhibition : Quantified via crystal violet staining in 96-well plates.
  • Enzyme Inhibition Assays : For example, PFOR (pyruvate:ferredoxin oxidoreductase) activity measured spectrophotometrically using NADH oxidation rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., ciprofloxacin).
  • Structural Analogues : Subtle changes (e.g., methoxy vs. hydroxy groups) drastically alter activity. Compare derivatives like N-(thiazol-2-yl)benzamides, where electron-withdrawing substituents enhance potency .
  • Solubility/Permeability : Use logP calculations (e.g., >3.5 may reduce aqueous solubility) and ADMET predictors to correlate bioactivity with physicochemical properties .

Q. What strategies optimize the synthetic yield of this compound?

  • Methodological Answer :
  • Catalyst Screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling reactions; PdCl₂(dppf) often improves cross-coupling efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves purity.
  • Workup Optimization : Precipitation (e.g., ice-water quenching) followed by column chromatography (silica gel, hexane/EtOAc gradient) enhances yield to >70% .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

  • Methodological Answer :
  • Core Modifications : Replace oxadiazole with thiadiazole; bromothiophene substitution at C5 vs. C3 alters steric and electronic profiles .
  • Substituent Effects :
  • Methoxy Group : Methyl-to-ethoxy substitution increases lipophilicity but may reduce target binding.
  • Bromine Replacement : Fluorine or chlorine at the thiophene position modulates halogen bonding with enzyme active sites .
  • Bioisosteres : Replace benzamide with sulfonamide to enhance metabolic stability .

Q. What advanced techniques elucidate its mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Molecular Docking : Use programs like AutoDock Vina to model interactions with PFOR’s active site. The amide carbonyl often forms hydrogen bonds with Arg residues .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • X-Ray Crystallography of Protein-Ligand Complexes : Resolves binding modes at atomic resolution (e.g., π-π stacking with Phe side chains) .

Q. How do crystallographic studies address challenges in polymorph characterization?

  • Methodological Answer :
  • Solvate/Hydrate Identification : SCXRD distinguishes anhydrous vs. hemihydrate forms (e.g., water molecules in lattice voids with O–H···O bonds) .
  • Disorder Modeling : Refinement software (e.g., SHELXL) resolves rotational disorder in methoxy or thiophene groups .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., Br···H contacts contribute 5–10% to crystal packing) .

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